![molecular formula C12H13NOS B1448150 [2-(2-乙基苯基)噻唑-4-基]甲醇 CAS No. 886367-55-1](/img/structure/B1448150.png)
[2-(2-乙基苯基)噻唑-4-基]甲醇
描述
[2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol is a useful research compound. Its molecular formula is C12H13NOS and its molecular weight is 219.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌应用
噻唑衍生物,包括[2-(2-乙基苯基)噻唑-4-基]甲醇,因其抗菌特性而受到研究。这些化合物可以作为针对各种细菌菌株的有效抑制剂。 例如,噻唑环的修饰已证明对耐药菌有效,使其在开发新抗生素方面具有价值 .
抗癌研究
噻唑化合物已被确定为潜在的抗癌剂,因为它们能够干扰细胞增殖。研究集中在合成能够作为选择性细胞毒剂的噻唑衍生物,靶向癌细胞,同时保留健康细胞。 这种选择性对于减少化疗中常见的副作用至关重要 .
神经保护作用
噻唑衍生物的神经保护潜力是另一个令人关注的领域。这些化合物已被证明可以保护神经元免受氧化应激和其他神经毒性因素造成的损伤。 这种应用在阿尔茨海默病和帕金森病等神经退行性疾病的背景下尤为相关 .
抗炎和镇痛作用
噻唑衍生物表现出显着的抗炎和镇痛活性。它们可以调节炎症反应并提供止痛作用,这对关节炎和其他慢性疼痛疾病等疾病有益。 机制通常涉及抑制促炎细胞因子和环氧合酶等酶 .
抗病毒和抗逆转录病毒活性
研究还探索了噻唑衍生物作为抗病毒和抗逆转录病毒药物的用途。这些化合物可以抑制病毒的复制,包括 HIV,使其成为抗病毒感染治疗武器的一部分。 噻唑结构的修饰旨在提高其功效并减少耐药性 .
抗糖尿病活性
噻唑衍生物已被研究用于治疗糖尿病的潜力。它们可以影响胰岛素敏感性和葡萄糖代谢,这是糖尿病管理中的关键因素。 基于噻唑的抗糖尿病药物的开发是一个正在进行的研究领域,取得了可喜的结果 .
抗氧化特性
噻唑衍生物的抗氧化特性使其成为对抗细胞中氧化应激相关损伤的候选药物。 这种应用对预防衰老和治疗氧化应激发挥作用的疾病(如心血管疾病)具有意义 .
农业应用
在农业中,噻唑衍生物用于开发杀菌剂和杀虫剂。它们在控制植物病害和害虫方面的有效性有助于作物保护和产量提高。 这些化合物的环境影响和安全性概况是其开发过程中的关键考虑因素 .
作用机制
Thiazoles
are important heterocyclic compounds that exhibit a wide range of biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antiviral, and antioxidant drugs . The biological outcomes of thiazoles can be greatly affected by the substituents on the thiazole ring .
Target of Action
For example, some thiazoles act as inhibitors for certain kinases .
Mode of Action
The mode of action of thiazoles can vary depending on their structure and the specific biological target. Some thiazoles act by inhibiting key enzymes in biological pathways .
Biochemical Pathways
Thiazoles can affect a variety of biochemical pathways. For instance, some thiazoles have been found to inhibit the production of nitric oxide, a molecule involved in many physiological and pathological processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazoles can vary widely depending on their specific structure. Some thiazoles have been found to exhibit good bioavailability .
Result of Action
The result of the action of thiazoles can vary depending on their specific targets and mode of action. Some thiazoles have been found to have antifungal and antibacterial activities .
Action Environment
The action, efficacy, and stability of thiazoles can be influenced by various environmental factors. For example, the presence of certain enzymes in the body can affect the metabolism and hence the action of thiazoles .
生化分析
Biochemical Properties
[2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives, including [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol, have been shown to exhibit antioxidant, antimicrobial, and anti-inflammatory properties . These interactions are crucial for the compound’s biological activity and therapeutic potential.
Cellular Effects
The effects of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to affect the expression of genes involved in oxidative stress response and inflammation . This modulation can lead to changes in cellular behavior, such as increased resistance to oxidative damage and reduced inflammatory responses.
Molecular Mechanism
At the molecular level, [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiazole derivatives have been shown to inhibit certain enzymes involved in the inflammatory response, thereby reducing inflammation . Additionally, [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that thiazole derivatives, including [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol, are relatively stable under various conditions . Over time, the compound may undergo degradation, which can affect its biological activity. Long-term studies have also indicated that prolonged exposure to [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reduced inflammation and oxidative stress . At higher doses, [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol can cause toxic or adverse effects, including cellular damage and impaired organ function. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
[2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, thiazole derivatives have been shown to modulate the activity of enzymes involved in oxidative metabolism and detoxification . These interactions can lead to changes in the levels of key metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution . Additionally, [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol may accumulate in certain tissues, influencing its localization and activity.
Subcellular Localization
The subcellular localization of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol is essential for its function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the activity and function of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol, influencing its interactions with other biomolecules and its overall biological activity.
属性
IUPAC Name |
[2-(2-ethylphenyl)-1,3-thiazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c1-2-9-5-3-4-6-11(9)12-13-10(7-14)8-15-12/h3-6,8,14H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTUVPMWGSQTJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C2=NC(=CS2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


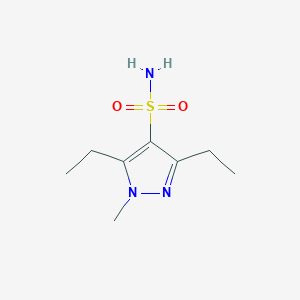
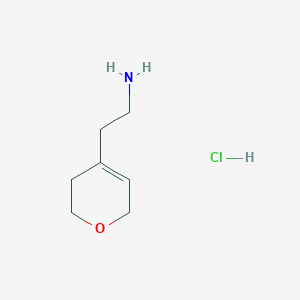
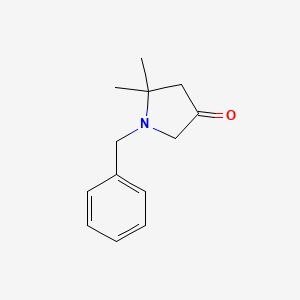

![2-Methyl-2-[(trimethylsilyl)oxy]propanamide](/img/structure/B1448074.png)
![2-[(1S,2R,10S,11S,14R,15R)-14-hydroxy-2,15-dimethyl-5,17-dioxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-yl]-2-oxoethyl acetate](/img/structure/B1448075.png)

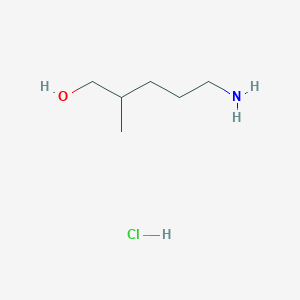
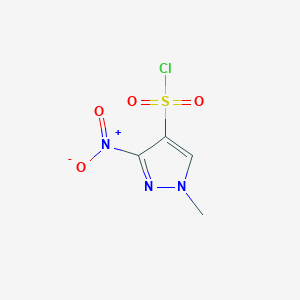
![[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride](/img/structure/B1448084.png)
![3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1448085.png)
![Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1448086.png)
![6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid hydrochloride](/img/structure/B1448088.png)
![[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide](/img/structure/B1448089.png)
